molecular formula C19H21NO3 B7558898 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid

Cat. No. B7558898
M. Wt: 311.4 g/mol
InChI Key: MGKKCIYYJMVVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPCA and is a derivative of piperidine, which is a heterocyclic organic compound commonly used in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid is not yet fully understood. However, it is believed that PPCA acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation leads to the inhibition of neuronal excitability and the reduction of pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. PPCA has been shown to increase the levels of GABA in the brain, which leads to the inhibition of neuronal activity. This inhibition results in the reduction of pain perception and the prevention of seizures.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid in lab experiments is its potent anticonvulsant and analgesic properties. This makes it a potential candidate for the treatment of neurological disorders and chronic pain. However, one of the limitations of using PPCA is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid. One of the potential directions is to further investigate its mechanism of action and its potential as a therapeutic agent for neurological disorders and chronic pain. Additionally, more research can be conducted to optimize the synthesis of PPCA and improve its solubility in water, making it more accessible for lab experiments. Finally, the potential use of PPCA in other fields, such as agriculture and environmental science, can also be explored.

Synthesis Methods

The synthesis of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid involves the reaction of 3-phenoxybenzyl chloride with piperidine-3-carboxylic acid in the presence of a base. This reaction results in the formation of PPCA, which can be purified by recrystallization.

Scientific Research Applications

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid has shown promising results in various scientific research applications. One of the significant applications of PPCA is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. PPCA has been shown to exhibit potent anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders and chronic pain.

properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-19(22)16-7-5-11-20(14-16)13-15-6-4-10-18(12-15)23-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKKCIYYJMVVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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